![molecular formula C15H10ClN5O B2696237 3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 2109419-21-6](/img/structure/B2696237.png)
3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine
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Description
The compound contains several interesting functional groups including a chloromethyl group, a phenyl group, an oxadiazole ring, and a triazolo-pyridine ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The presence of multiple heterocyclic rings (oxadiazole and triazolo-pyridine) in the compound suggests that it might have interesting electronic properties. These rings are often planar and can participate in pi-stacking interactions .Chemical Reactions Analysis
The chloromethyl group is a good leaving group, so it might undergo nucleophilic substitution reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of aromatic rings and a chloromethyl group suggests that the compound might be relatively non-polar and could have a high boiling point .Scientific Research Applications
Anticancer Research
3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine: has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in the development and progression of various cancers . By targeting EGFR, this compound can help in designing new anticancer therapies that may be more effective and have fewer side effects compared to traditional treatments.
Antimicrobial Agents
This compound has been explored for its antimicrobial properties, particularly against resistant strains of bacteria . The unique structure of the oxadiazole and triazolopyridine moieties contributes to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes, making it a promising candidate for developing new antibiotics.
Proteomics Research
In proteomics, 3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine is used as a reagent for labeling and identifying proteins . Its chloromethyl group can react with nucleophilic sites on proteins, allowing researchers to track and study protein interactions and functions within complex biological systems.
Fluorescent Probes
The compound’s structure allows it to be used as a fluorescent probe in various biochemical assays . The oxadiazole ring can emit fluorescence upon excitation, which can be utilized in imaging techniques to study cellular processes, track the distribution of molecules, and monitor changes in the cellular environment.
Enzyme Inhibition Studies
Researchers have utilized this compound to study enzyme inhibition mechanisms . Its ability to bind to specific enzyme active sites makes it a valuable tool for understanding how enzymes function and for developing inhibitors that can regulate enzyme activity in various diseases.
Drug Design and Development
The unique chemical structure of 3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine makes it a versatile scaffold for drug design . It can be modified to enhance its pharmacokinetic properties, improve its binding affinity to biological targets, and reduce potential side effects, aiding in the development of new therapeutic agents.
Chemical Biology
In chemical biology, this compound is used to study the interactions between small molecules and biological macromolecules . Its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids allows researchers to investigate the molecular mechanisms underlying various biological processes.
Material Science
Beyond biological applications, 3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine is also explored in material science for its potential use in creating novel materials with specific properties . Its unique electronic and structural characteristics can be harnessed to develop new polymers, coatings, and other advanced materials.
properties
IUPAC Name |
5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O/c16-9-13-19-18-12-8-11(6-7-21(12)13)15-17-14(20-22-15)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZHWUKCNIONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole |
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